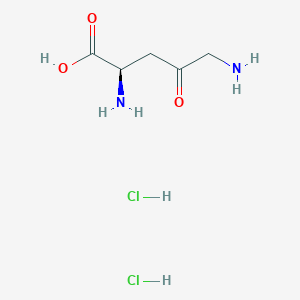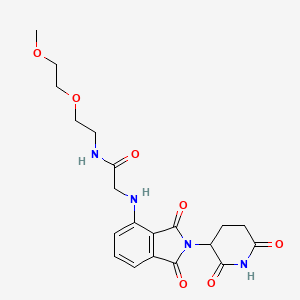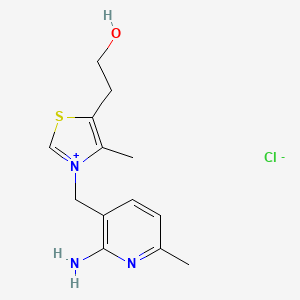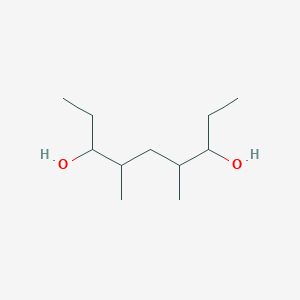
4,6-Dimethylnonane-3,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylnonane-3,7-diol is an organic compound with the molecular formula C11H24O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is part of the broader class of aliphatic alcohols and is characterized by its branched structure, which includes two methyl groups attached to a nonane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylnonane-3,7-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4,6-Dimethylnonane-3,7-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
4,6-Dimethylnonane-3,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethylnonane-3,7-dione.
Reduction: 4,6-Dimethylnonane.
Substitution: 4,6-Dimethylnonane-3,7-dichloride or 4,6-Dimethylnonane-3,7-dibromide.
科学的研究の応用
4,6-Dimethylnonane-3,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dimethylnonane-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
類似化合物との比較
Similar Compounds
- 3,7-Dimethyloctane-2,6-diol
- 2,4-Dimethylnonane-1,5-diol
- 4,6-Dimethyldecane-3,7-diol
Uniqueness
4,6-Dimethylnonane-3,7-diol is unique due to its specific branching pattern and the position of its hydroxyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H24O2 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC名 |
4,6-dimethylnonane-3,7-diol |
InChI |
InChI=1S/C11H24O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-13H,5-7H2,1-4H3 |
InChIキー |
IBZPFSMMYAGTBK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)CC(C)C(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


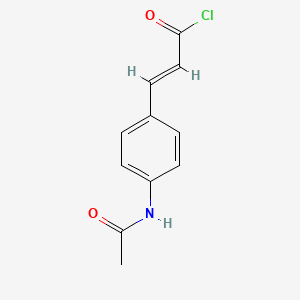
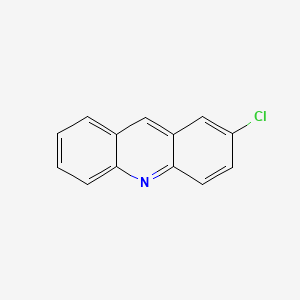
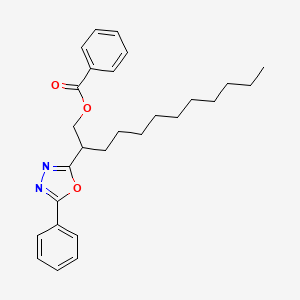
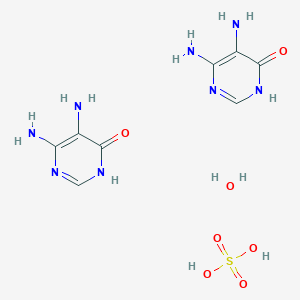
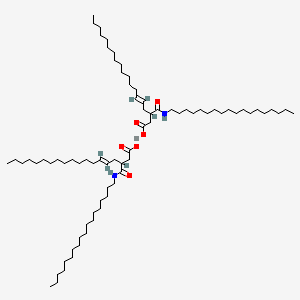
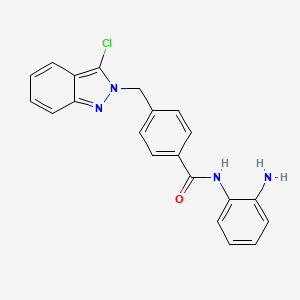
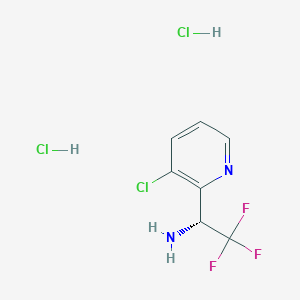

![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
